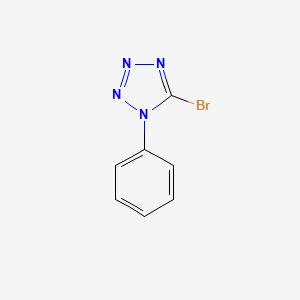

5-Brom-1-phenyl-1H-tetrazol

Übersicht

Beschreibung

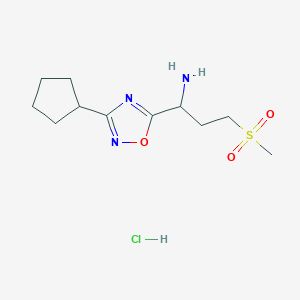

5-Bromo-1-phenyl-1H-tetrazole is a synthetic organic compound with the molecular formula C7H5BrN4. It has a high nitrogen content and is part of the tetrazole family of compounds . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as bioisosteric replacements for carboxylic acids in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as 5-Bromo-1-phenyl-1H-tetrazole, has seen significant advancements. Researchers are continually working to develop more efficient and eco-friendly methods for their synthesis . One method involves a [3+2]-cycloaddition reaction between nitriles and sodium azide using silver nitrate as a catalyst in refluxing DMF .Molecular Structure Analysis

The tetrazole ring in 5-Bromo-1-phenyl-1H-tetrazole consists of a five-membered ring with four nitrogen atoms and one carbon atom . The compound has a high nitrogen content among stable heterocycles .Chemical Reactions Analysis

Tetrazoles, including 5-Bromo-1-phenyl-1H-tetrazole, are known for their stability over a wide pH range and resistance to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands .Wirkmechanismus

Target of Action

Tetrazoles, a class of compounds to which 5-bromo-1-phenyl-1h-tetrazole belongs, are known to interact with various biological targets . For instance, some tetrazoles have been found to inhibit the fungal enzyme cytochrome P450 .

Mode of Action

It’s known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . This suggests that 5-Bromo-1-phenyl-1h-tetrazole might interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . This suggests that 5-Bromo-1-phenyl-1h-tetrazole could potentially affect multiple biochemical pathways.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 5-Bromo-1-phenyl-1h-tetrazole might have similar properties.

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Bromo-1-phenyl-1h-tetrazole might have similar effects.

Action Environment

It’s known that corrosion is an electrochemical process occurring when the metal is in contact with a corrosive medium, such as atmospheric humidity, marine aerosol, underwater marine environment, rain, etc . This suggests that environmental factors could potentially influence the action of 5-Bromo-1-phenyl-1h-tetrazole.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-Bromo-1-phenyl-1h-tetrazole in lab experiments is its versatility. This compound can be used in various reactions to synthesize different compounds. Additionally, it is relatively easy to synthesize and has a good yield. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and use proper safety precautions.

Zukünftige Richtungen

There are several future directions for the research of 5-Bromo-1-phenyl-1h-tetrazole. One of the main areas of research is the development of new synthetic methods for this compound. Additionally, there is a need for further research on the mechanism of action of this compound. This will help in the development of new drugs that target specific diseases. Another area of research is the investigation of the toxicity of this compound and its potential side effects.

Conclusion

In conclusion, 5-Bromo-1-phenyl-1h-tetrazole is a versatile compound that has various applications in organic synthesis and medicinal chemistry. Its antibacterial, antifungal, and anticancer activities make it a promising compound for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.

Wissenschaftliche Forschungsanwendungen

Korrosionsschutz für Kupferlegierungen

- Mechanismus: Die Untersuchung der Korrosion im Frühstadium zeigt unterschiedliche Hemmmechanismen und Patina-Zusammensetzungen für PT und BTA .

Korrosionsschutz von Aluminium

- Anwendung: 1-Phenyl-1H-tetrazol-5-thiol (ein Derivat von PT) hemmt die Korrosion von Aluminium in 1M HCl-Lösung effektiv .

Synthese von oxacyclischen Bausteinen

- Anwendung: PT wurde bei der Synthese von oxacyclischen Bausteinen über hochstereoselektive Radikalcyclisierung und Olefinmetathesereaktionen verwendet .

Chalconsynthese

- Anwendung: PT reagiert mit saurem Anhydrid zu 5-Phenyl-1-Acetyltetrazol, das weiter mit verschiedenen Aldehyden zu Chalconen reagieren kann .

Biomedizinische Anwendungen

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-Bromo-1-phenyl-1h-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances

Molecular Mechanism

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Bromo-1-phenyl-1h-tetrazole may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 5-Bromo-1-phenyl-1h-tetrazole may have similar properties.

Eigenschaften

IUPAC Name |

5-bromo-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBYPPLWGIVLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303445 | |

| Record name | 5-bromo-1-phenyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18233-34-6 | |

| Record name | NSC158366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-1-phenyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-phenyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1653333.png)

![(4Ar,8aR)-4,4a,6,7,8,8a-hexahydropyrano[3,2-b]pyran-3-one](/img/structure/B1653348.png)

![(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B1653349.png)

![5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B1653351.png)